

In-Depth Technical Guide to Mal-PEG1-PNP-carbonate

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Compound of Interest

Compound Name: Mal-PEG1-PNP-carbonate

CAS No.: 1345681-74-4

Cat. No.: B8221166

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, **Mal-PEG1-PNP-carbonate**, designed for professionals in the fields of biochemistry, drug development, and molecular biology. This document details the molecule's physicochemical properties, reaction mechanisms, and experimental protocols for its application in bioconjugation.

Introduction

Mal-PEG1-PNP-carbonate is a versatile crosslinking reagent used to covalently link molecules containing thiol and amine functional groups. Its structure features a maleimide group, a short polyethylene glycol (PEG) spacer, and a p-nitrophenyl (PNP) carbonate group. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The PNP-carbonate group is an amine-reactive functional group that forms stable carbamate linkages with primary and secondary amines, such as those on lysine residues or the N-terminus of proteins. The inclusion of a single PEG unit enhances the solubility of the crosslinker in aqueous solutions. These characteristics make **Mal-PEG1-PNP-**

carbonate a valuable tool in the development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and other targeted therapeutic and diagnostic agents.[1][2][3]

Physicochemical Properties

The key quantitative data for **Mal-PEG1-PNP-carbonate** are summarized in the table below, providing a quick reference for researchers.

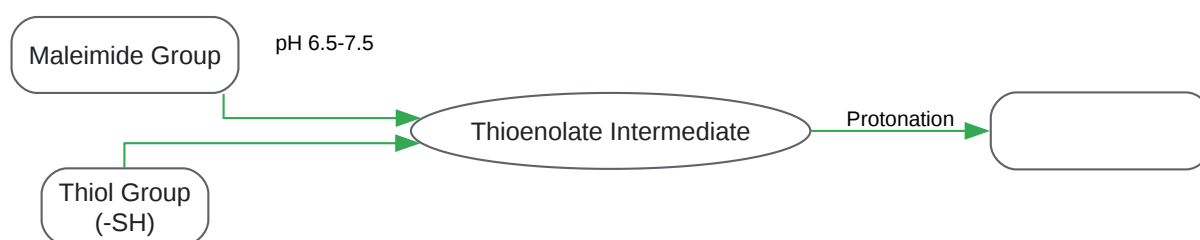
Property	Value	Reference
Molecular Weight	350.3 g/mol	[4][5]
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₈	[4][5]
CAS Number	1345681-74-4	[4]
Purity	Typically ≥95%	[5]
Storage Conditions	-20°C	[4][5]

Reaction Mechanisms and Signaling Pathways

Mal-PEG1-PNP-carbonate is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on target molecules. The overall reaction scheme involves two sequential or parallel conjugation steps.

Maleimide-Thiol Reaction

The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

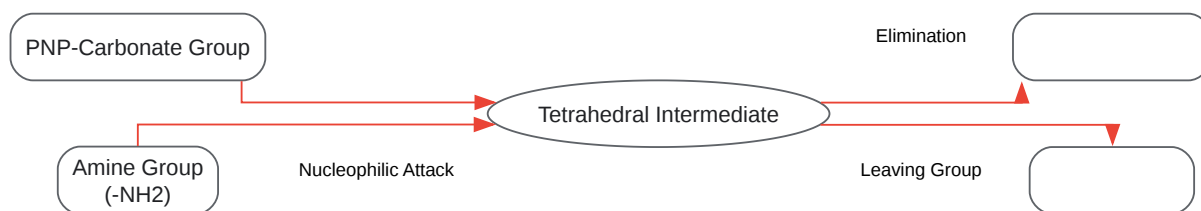


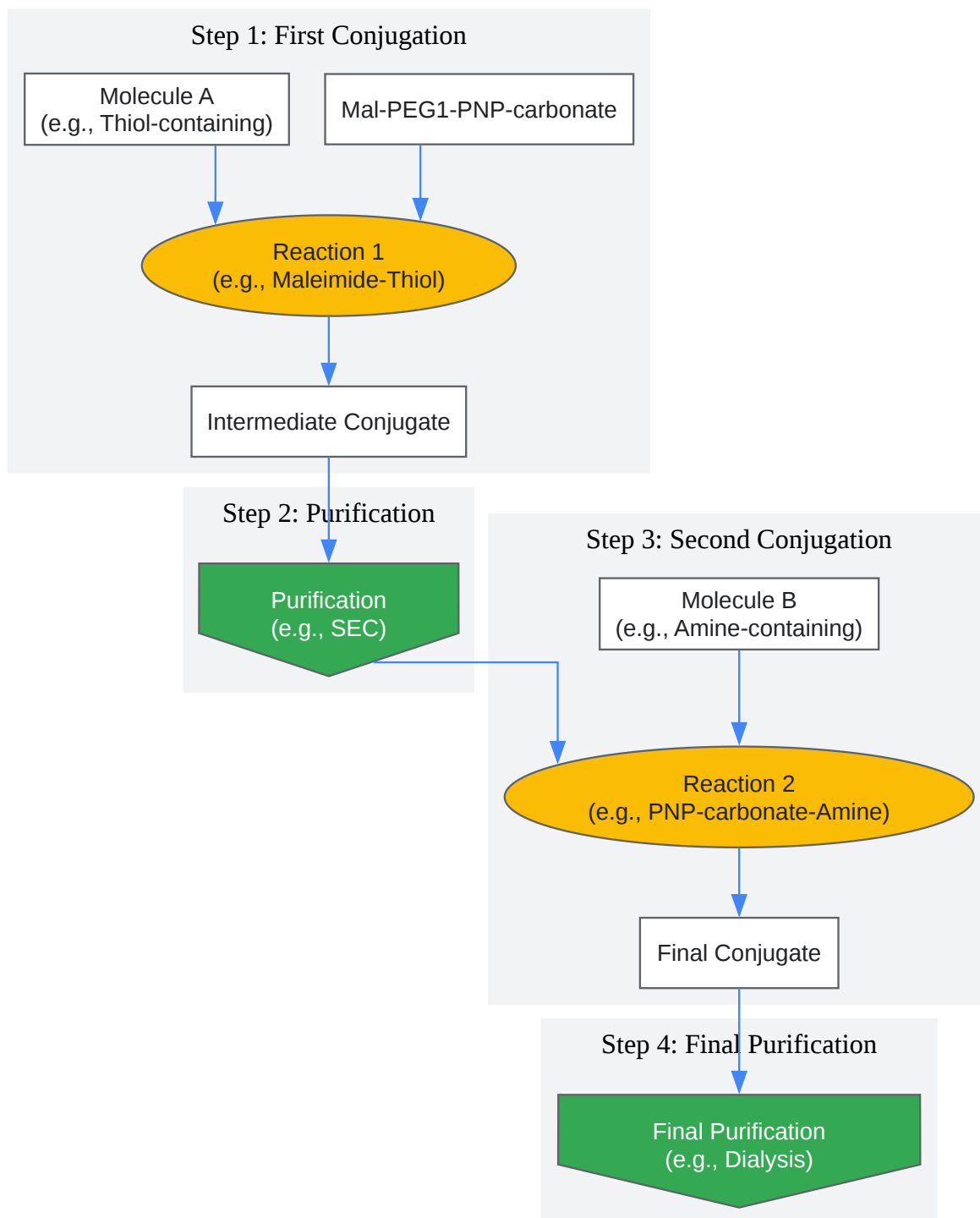
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Figure 1: Maleimide-Thiol Conjugation Pathway.

PNP-Carbonate-Amine Reaction

The p-nitrophenyl carbonate group reacts with primary or secondary amines through a nucleophilic acyl substitution reaction. This results in the formation of a stable carbamate linkage and the release of p-nitrophenol, a chromogenic byproduct that can be used to monitor the reaction progress spectrophotometrically.





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References

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- [4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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